Pharmacological Profile: Inactive as CNS Depressant vs. Active Alkylpyrazine Analogs
In a comparative pharmacological study of pyrazine byproducts from glucose ammoniation, 2-hydroxy-5-methylpyrazine was evaluated alongside 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, and 2,6-dimethylpyrazine for central nervous system activity in mice. The target compound showed no measurable hypnotic or anticonvulsant activity, whereas mono- and dimethylpyrazines exhibited weak but quantifiable CNS depressant effects [1]. This represents a qualitative differentiation in pharmacological safety profile.
| Evidence Dimension | CNS depressant activity (hypnotic and anticonvulsant) |
|---|---|
| Target Compound Data | Inactive (no hypnotic or anticonvulsant activity detected) |
| Comparator Or Baseline | 2,3-Dimethylpyrazine: approx. 1/13 hypnotic activity of phenobarbital sodium; approx. 1/21 anticonvulsant potency of phenobarbital |
| Quantified Difference | Qualitative: inactive vs. measurable activity |
| Conditions | Mouse model; doses tested up to 2 g/kg body weight for related compounds |
Why This Matters
For researchers studying pyrazine neuropharmacology or screening for CNS-active compounds, 2-hydroxy-5-methylpyrazine serves as a negative control lacking the depressant activity of alkylated analogs, enabling cleaner SAR interpretation.
- [1] Nishie, K.; Waiss, A. C.; Keyl, A. C. Pharmacology of alkyl and hydroxyalkylpyrazines. Toxicol. Appl. Pharmacol. 1970, 17 (1), 244–245. View Source
